N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a complex organic compound featuring a unique structure that combines a chlorophenyl group, a pyridinyl group, and an octahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and pyridinyl precursors, which are then subjected to cyclization reactions to form the octahydropyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding amines or alcohols .
Scientific Research Applications
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide: shares similarities with other pyrrolo[3,4-b]pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-14-5-1-2-6-15(14)21-18(24)23-10-8-13-11-22(12-16(13)23)17-7-3-4-9-20-17/h1-7,9,13,16H,8,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXMLIPESDXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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